N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

SAR studies on quinolinone-based AChE inhibitors are often compromised by the uncontrolled substitution of regioisomeric analogs, introducing variability into screening cascades. CAS 851407-43-7 addresses this gap as a structurally defined probe with a 7,8-dimethyl-substituted core and ethyl-linked pentanamide side chain, enabling systematic exploration of substituent effects on potency and selectivity. • Fills a distinct position in rationally designed screening matrices alongside 6,7-dimethyl and alternative N-substituted analogs. • Ethyl linker provides a defined conformational constraint for comparative studies with propyl-linked analogs. • Structurally matched negative control candidate for phenotypic screening hit validation (inactivity must be empirically confirmed). • Standard pack sizes: 5 mg, 25 mg, 100 mg, 500 mg, 1 g; bulk and custom synthesis available on request.

Molecular Formula C18H24N2O2
Molecular Weight 300.402
CAS No. 851407-43-7
Cat. No. B2559628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide
CAS851407-43-7
Molecular FormulaC18H24N2O2
Molecular Weight300.402
Structural Identifiers
SMILESCCCCC(=O)NCCC1=CC2=C(C(=C(C=C2)C)C)NC1=O
InChIInChI=1S/C18H24N2O2/c1-4-5-6-16(21)19-10-9-15-11-14-8-7-12(2)13(3)17(14)20-18(15)22/h7-8,11H,4-6,9-10H2,1-3H3,(H,19,21)(H,20,22)
InChIKeyPDKKTHPZIRTVIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 851407-43-7 Structural Overview


N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide (CAS 851407-43-7) is a synthetic small molecule (MF: C18H24N2O2; MW: 300.40 g/mol) belonging to the 1,2-dihydro-2-oxoquinoline (quinolinone) chemotype . It features a 7,8-dimethyl-substituted quinolinone core linked via an ethyl spacer to a pentanamide side chain [1]. This compound is catalogued as a research chemical and has been described as a potential acetylcholinesterase (AChE) inhibitor scaffold, though no peer-reviewed, quantitative activity data could be located for it at the time of this analysis .

Synthetic 7,8-dimethyl-2-oxo-quinolinone scaffold for SAR studies
Potential AChE inhibition scaffold; no quantitative activity data reported
Ethyl linker constrains pharmacophore geometry; may support linker-dependence studies

Why Analogs Cannot Replace CAS 851407-43-7


Within the 1,2-dihydro-2-oxoquinoline class, minor structural variations—including the position of methyl substituents on the quinolinone ring, the length of the alkyl linker, and the nature of the terminal amide—can profoundly alter conformational preferences, hydrogen-bonding capacity, and target engagement profiles. Even in the absence of published head-to-head biological data for CAS 851407-43-7, established structure-activity relationship (SAR) principles for quinolinone-based enzyme inhibitors indicate that regioisomeric dimethyl substitution (7,8- vs. 6,7-) and side-chain modifications (pentanamide vs. sulfonamide or benzamide) are unlikely to yield interchangeable binding kinetics or selectivity profiles [1]. Consequently, substituting a close analog without experimental validation risks compromising assay reproducibility and introducing uncontrolled variables into a screening cascade.

Regioisomeric dimethyl shift (7,8- to 6,7-) may alter peripheral anionic site fit and selectivity profile
Side-chain chemotype change (pentanamide vs. sulfonamide/benzamide) affects hydrogen-bonding capacity and lipophilicity
Linker length variation (ethyl vs. propyl) shifts conformational space and may modify target engagement

Structural Differentiation Evidence for CAS 851407-43-7


7,8- vs. 6,7-Dimethyl Quinolinone Regioisomerism

CAS 851407-43-7 bears methyl groups at positions 7 and 8 of the quinolinone ring, a substitution pattern that distinguishes it from the 6,7-dimethyl regioisomer exemplified by N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-1-propanesulfonamide. In quinolinone-based AChE inhibitor series, the position of ring methyl substituents can influence both the compound's electron distribution and its steric fit within the enzyme's peripheral anionic site (PAS), potentially affecting inhibitor potency and central vs. peripheral selectivity [1]. No quantitative head-to-head comparison data are available for these two specific compounds.

7,8- vs. 6,7-Dimethyl Regioisomerism
Class-level
7,8-dimethyl substitution vs. 6,7-dimethyl regioisomer
Supports structural differentiation in SAR studies
No quantitative head-to-head data; class-level inference
Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Pentanamide vs. Sulfonamide/Benzamide Side Chain

The target compound incorporates a pentanamide side chain (CCCCC(=O)N-), which differs from the sulfonamide side chain found in N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-1-propanesulfonamide and the benzamide variants such as N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide. The amide vs. sulfonamide functionality affects hydrogen-bond donor/acceptor geometry, lipophilicity, and metabolic stability in distinct ways . No quantitative comparative data exist for these specific compounds.

Pentanamide vs. Sulfonamide/Benzamide
Class-level
Pentanamide (alkyl amide) vs. sulfonamide and benzamide analogs
Provides distinct pharmacophoric profile; useful for chemotype probing
No quantitative comparative data; chemotype switch inference
Chemical Probes Lead Optimization Pharmacophore Modeling

Ethyl vs. Propyl Linker in Quinolinone Amides

CAS 851407-43-7 employs a two-carbon ethyl linker (-CH2CH2-) between the quinolinone core and the pentanamide moiety. A closely related analog, 3-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)-N-pentylpropanamide, utilizes a three-carbon propyl linker (-CH2CH2CH2-). Linker length in this chemotype can modulate the spatial relationship between the core and the terminal amide, potentially altering target binding modes [1]. No quantitative comparative data are available.

Ethyl vs. Propyl Linker
Class-level
Ethyl linker (2‑carbon) vs. propyl linker (3‑carbon)
Conformational constraint influences target binding mode
One methylene unit difference; structural comparison only
Conformational Analysis Linker Optimization Drug Design

CAS 851407-43-7 Research Applications


SAR-by-Catalog of Quinolinone AChE Inhibitors

Researchers investigating structure-activity relationships in quinolinone-based acetylcholinesterase inhibitors may procure CAS 851407-43-7 as a specific structural probe to assess the impact of 7,8-dimethyl substitution and pentanamide side-chain functionality on enzyme inhibition. This compound fills a distinct position in a rationally designed screening matrix alongside its 6,7-dimethyl and alternative N-substituted analogs, enabling systematic exploration of substituent effects on potency and selectivity [1].

Chemical Probe for Linker-Dependence in Quinolinones

The ethyl linker connecting the quinolinone core to the pentanamide in CAS 851407-43-7 provides a defined conformational constraint. This makes the compound suitable for comparative studies with propyl-linked analogs (e.g., 3-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)-N-pentylpropanamide) aimed at understanding how linker flexibility and length influence target binding kinetics in quinolinone-based inhibitor series [2].

Negative Control or Chemical Genomic Profiling

Given the absence of published bioactivity data, CAS 851407-43-7 may be strategically employed as a structurally matched negative control compound or as part of a chemical genomic profiling library, provided its inactivity is first empirically confirmed in the relevant assay system. Its structural features—distinct from bioactive quinolinones—make it a candidate for assessing the specificity of phenotypic screening hits derived from related chemotypes [1].

Application
Selection Property
Validation Focus
Quinolinone AChE inhibition context SAR studies
7,8-dimethyl + pentanamide structural probe
Substituent effect on inhibition potency and selectivity interpretation
Linker-dependence probe studies
Ethyl linker conformational constraint
Linker flexibility impact on target binding kinetics context
Negative control / genomic profiling
No reported bioactivity; requires empirical confirmation
Specificity assessment in screening hit validation
Quote Request

Request a Quote for N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.